Magnesium(II) Acetylacetonate
Overview
Description
Magnesium(II) Acetylacetonate: is a coordination complex derived from the acetylacetonate anion and magnesium ions. The ligand acetylacetonate is a β-diketone, which forms a six-membered chelate ring by binding through both oxygen atoms to the metal. This compound is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium(II) Acetylacetonate is typically synthesized by reacting magnesium salts with acetylacetone in the presence of a base. The reaction can be represented as follows:
Mg2++2Hacac→Mg(acac)2+2H+
In this reaction, the magnesium ion reacts with acetylacetone (Hacac) to form this compound (Mg(acac)_2) and releases protons. The addition of a base helps in the removal of protons, shifting the equilibrium towards the formation of the complex .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of magnesium hydroxide or magnesium oxide reacting with acetylacetone under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Magnesium(II) Acetylacetonate undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where the magnesium center can change its oxidation state.
Substitution: The acetylacetonate ligands can be substituted by other ligands under specific conditions.
Coordination Reactions: It can form complexes with other metal ions or ligands.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes, while redox reactions may result in the formation of different oxidation states of magnesium .
Scientific Research Applications
Magnesium(II) Acetylacetonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Magnesium(II) Acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the magnesium ion, forming a stable chelate complex. This complex can interact with other molecules through coordination bonds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- Aluminum Acetylacetonate
- Iron(III) Acetylacetonate
- Copper(II) Acetylacetonate
Comparison: Magnesium(II) Acetylacetonate is unique due to its specific coordination chemistry and reactivity. Compared to other metal acetylacetonates, it has distinct properties such as lower toxicity and different reactivity patterns. For example, Aluminum Acetylacetonate is more commonly used in polymerization reactions, while Iron(III) Acetylacetonate is often used as an oxidizing agent .
Properties
IUPAC Name |
magnesium;(E)-4-oxopent-2-en-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTIAGQCYPCKFX-SYWGCQIGSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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